1,6-Dimethyl-1H-Indazol-7-amine is a compound with the molecular formula and a molecular weight of approximately 161.20 g/mol. It belongs to the indazole class of compounds, which are characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. Its Chemical Abstracts Service (CAS) number is 5757-85-7. The indazole structure is known for its diverse pharmacological properties, making it a subject of interest in drug discovery and development .
The synthesis of 1,6-dimethyl-1H-indazol-7-amine typically involves several key steps:
The molecular structure of 1,6-dimethyl-1H-indazol-7-amine features a planar configuration with a maximum deviation from planarity of about 0.0325 Å for the amino nitrogen atom. The indazole ring system contributes to its aromatic character, which is essential for its biological activity .
Key structural data include:
1,6-Dimethyl-1H-indazol-7-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with improved efficacy against targeted biological pathways .
The mechanism of action for 1,6-dimethyl-1H-indazol-7-amine primarily involves its interaction with specific biological targets within cancer cells. Research indicates that compounds related to this structure may inhibit key proteins involved in cell survival and proliferation pathways:
The physical properties of 1,6-dimethyl-1H-indazol-7-amine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential for therapeutic applications .
1,6-Dimethyl-1H-indazol-7-amine has several potential applications in scientific research:
This compound exemplifies the utility of indazole derivatives in medicinal chemistry and their role in developing novel therapeutic strategies against complex diseases .
Regioselective N-methylation of indazole precursors is critical for accessing 1,6-dimethyl-1H-indazol-7-amine. The ambident nucleophilic character of indazoles necessitates precise control to favor N1-alkylation over the thermodynamically competitive N2-alkylation. Research demonstrates that strong base-mediated conditions (e.g., K₂CO₃/DMF) during methylation of 6-nitro-1H-indazole or its derivatives drive N1-selectivity, yielding 1,6-dimethyl products with >10:1 regioselectivity [3] [5]. This preference arises from kinetic deprotonation at N1, facilitated by the electron-withdrawing nitro group at C6, which reduces electron density at N1 and enhances its acidity.
Alternative strategies employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (toluene/water), further improving N1-selectivity to >20:1 by accelerating alkyl transfer to the interfacial anionic species [5]. Notably, steric effects dominate when substituting methyl iodide with bulkier electrophiles (e.g., benzyl bromide), where N2-alkylation becomes predominant due to reduced steric hindrance at the less substituted nitrogen [3].
Table 1: Regioselectivity in Indazole Methylation
Substrate | Base/Catalyst | Solvent | Electrophile | N1:N2 Ratio |
---|---|---|---|---|
6-Nitro-1H-indazole | K₂CO₃ | DMF | CH₃I | 12:1 |
6-Nitro-1H-indazole | K₂CO₃/TBAB | Toluene/H₂O | CH₃I | 22:1 |
6-Nitro-1H-indazole | K₂CO₃ | DMF | BnBr | 1:8 |
Conversion of 1,6-dimethyl-6-nitro-1H-indazole to the target amine requires chemoselective reduction under conditions preserving the labile N–N bond. Heterogeneous catalysis using Pd/C (1–5 mol%) in ethanol at 25–50°C achieves near-quantitative yields of 1,6-dimethyl-1H-indazol-7-amine within 4–8 hours [1]. Hydrogen pressure (1–3 atm) is critical to suppress over-reduction or dehalogenation in halogenated precursors. For substrates with reducible functionalities (e.g., alkenes), Pt-based single-atom catalysts (Pt₁/CeO₂) enable exceptional chemoselectivity (>99%) via synergistic H₂ activation at Pt sites and substrate coordination through the ester carbonyl [10].
Transfer hydrogenation represents an alternative for acid-sensitive intermediates. Ammonium formate (10 equiv) with Pd(OH)₂/C in methanol reduces nitro groups within 2 hours at 60°C without affecting benzyl protecting groups [5]. This method circumvents high-pressure equipment and simplifies purification by precipitating the catalyst post-reaction.
Table 2: Hydrogenation Methods for Nitro Reduction
Method | Catalyst | Conditions | Time (h) | Yield (%) | Chemoselectivity |
---|---|---|---|---|---|
H₂ (3 atm) | 5% Pd/C | EtOH, 50°C | 6 | 98 | High |
H₂ (1 atm) | Pt₁/CeO₂ | iPrOH, 25°C | 3 | 95 | >99% |
NH₄HCO₂ (transfer) | Pd(OH)₂/C | MeOH, 60°C | 2 | 92 | Moderate |
Optimized solvent systems are pivotal for sequential indazole transformations. Polar aprotic solvents (DMF, NMP) facilitate high-temperature (80–100°C) N-alkylation and SNAr reactions due to superior solvation of oxyanion intermediates [5]. However, residual DMF complicates nitro reduction by poisoning Pd catalysts, necessitating solvent exchange to ethanol or methanol prior to hydrogenation [1]. For one-pot diazotization/hydrogenation, ethanol-water mixtures (4:1) balance substrate solubility and catalyst compatibility, enabling in situ generation of α-diazoesters followed by Pt₁/CeO₂-catalyzed E-selective reduction (TOF = 566 h⁻¹) [10].
Acid scavengers are essential during electrophilic steps. N,N-Diisopropylethylamine (DIPEA) in acetonitrile suppresses N-oxide formation during chlorination, while zeolite-supported CuI in DMSO accelerates Ullmann couplings for C7-amination without epimerization [5]. Crucially, acrylamide warheads—common in kinase inhibitors—tolerate CuAAC click chemistry in aqueous DMSO when catalyzed by CuSO₄/TBTA, enabling late-stage diversification of 1,6-dimethyl-1H-indazol-7-amine derivatives [9].
Table 3: Solvent and Catalyst Effects on Key Reactions
Reaction Step | Optimal Solvent | Catalyst/Additive | Critical Function |
---|---|---|---|
N1-Methylation | DMF | K₂CO₃ | Deprotonation/alkylation efficiency |
Nitro Reduction | EtOH | Pd/C, H₂ | Chemoselective H₂ activation |
CuAAC Diversification | DMSO/H₂O (9:1) | CuSO₄/TBTA | Tolerance to electrophilic warheads |
One-Pot Diazotization | iPrOH/H₂O (4:1) | Pt₁/CeO₂/AB | E-selective hydrazone formation |
N1/N2-methyl isomers exhibit marginal polarity differences (ΔRf = 0.1–0.3 in ethyl acetate/hexanes), necessitating advanced chromatographic strategies. Normal-phase silica gel chromatography with stepwise gradients (5→20% ethyl acetate in hexanes) resolves 1,6-dimethyl-1H-indazol-7-amine (Rf = 0.35) from its N2-methyl isomer (Rf = 0.25) [5]. For scaled-up separations, reverse-phase HPLC (C18 columns) with ion-pairing agents like 0.1% phosphoric acid in acetonitrile/water achieves baseline separation (ΔtR = 2.3 min) due to differential hydrogen-bonding capacity of N1-H vs. N2-H tautomers [4].
Preparative thin-layer chromatography (pTLC) proves effective for milligram-scale isolations when isomers co-elute in columns. A 1:3 methanol/dichloromethane system separates N1-methylated indazoles with >95% purity, as confirmed by ¹H NMR analysis of the N–CH₃ signal (δ 4.10 ppm for N1 vs. δ 4.25 ppm for N2) [5] [8]. For persistent co-elution, pH-zone-refining chromatography using trifluoroacetic acid (TFA) as retainer exploits the slight basicity difference (pKa Δ = 0.8) between N1 and N2 isomers, forcing distinct band boundaries [4].
Table 4: Chromatographic Separation Techniques
Method | Conditions | Separation Basis | Purity Achieved |
---|---|---|---|
Normal-Phase SiO₂ | EtOAc/hexanes (15:85) | Polarity difference | 90–95% |
Reverse-Phase HPLC | 0.1% H₃PO₄ in MeCN/H₂O (30:70) | H-bonding/ion pairing | >99% |
pTLC | MeOH/CH₂Cl₂ (1:3) | Adsorption affinity | 95% |
pH-Zone-Refining | TFA/NH₄OH in MeOH/H₂O | Basicity differential | 97% |
Compound Names in Article:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6